![molecular formula C18H16N2O3S B4900340 N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide](/img/structure/B4900340.png)
N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide
Vue d'ensemble
Description
N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies. TAK-659 is currently being studied in preclinical and clinical trials for its potential use as a cancer treatment.
Mécanisme D'action
TAK-659 inhibits N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide by binding to the enzyme's active site, preventing the phosphorylation of downstream signaling proteins. This leads to decreased activation of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. TAK-659 has also been shown to inhibit other kinases in the same family as this compound, such as Tec and Itk.
Biochemical and Physiological Effects
In addition to its effects on B-cell malignancies, TAK-659 has been shown to have anti-inflammatory effects. This compound is also involved in the signaling pathways of other immune cells, such as macrophages and dendritic cells. Inhibition of this compound by TAK-659 has been shown to decrease the production of pro-inflammatory cytokines and chemokines in these cells, which may have implications for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages as a research tool, including its specificity for N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide and its ability to enhance the activity of other cancer treatments. However, TAK-659 has not yet been approved for clinical use, and its long-term safety and efficacy are still being studied. Additionally, the synthesis of TAK-659 is complex and may limit its availability for research purposes.
Orientations Futures
Future research on TAK-659 may include studies on its efficacy in combination with other cancer treatments, as well as its potential use in autoimmune diseases. The development of more potent and specific N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide inhibitors may also be an area of focus. Finally, the long-term safety and efficacy of TAK-659 in clinical trials will need to be closely monitored.
Applications De Recherche Scientifique
TAK-659 has been shown to be effective in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has been shown to inhibit N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide signaling, resulting in decreased proliferation and survival of cancer cells. TAK-659 has also been shown to enhance the activity of other cancer treatments, such as rituximab and venetoclax.
Propriétés
IUPAC Name |
N-[4-methyl-2-[(2-thiophen-2-ylacetyl)amino]phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12-6-7-14(20-18(22)16-5-2-8-23-16)15(10-12)19-17(21)11-13-4-3-9-24-13/h2-10H,11H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXLHLICTNPAFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.